molecular formula C17H20N2OS B5149232 N-Phenyl-2-(thiophen-2-YL)azepane-1-carboxamide

N-Phenyl-2-(thiophen-2-YL)azepane-1-carboxamide

Cat. No.: B5149232
M. Wt: 300.4 g/mol
InChI Key: ORIINEZRPNRGOZ-UHFFFAOYSA-N
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Description

N-Phenyl-2-(thiophen-2-YL)azepane-1-carboxamide is a heterocyclic compound that features a seven-membered azepane ring fused with a thiophene ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(thiophen-2-YL)azepane-1-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under mild conditions. For instance, a palladium-catalyzed decarboxylation reaction can be employed to form the azepane ring . The reaction typically uses palladium trifluoroacetate and boron trifluoride diethyl etherate as catalysts in dichloromethane solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(thiophen-2-YL)azepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-Phenyl-2-(thiophen-2-YL)azepane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-2-(thiophen-2-YL)azepane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to opioid receptors to exert analgesic effects or inhibit certain enzymes involved in cancer cell proliferation . The thiophene ring’s electron-rich nature allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-2-(thiophen-2-YL)azepane-1-carboxamide is unique due to the combination of the azepane ring and thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel pharmaceuticals and materials.

Properties

IUPAC Name

N-phenyl-2-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c20-17(18-14-8-3-1-4-9-14)19-12-6-2-5-10-15(19)16-11-7-13-21-16/h1,3-4,7-9,11,13,15H,2,5-6,10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIINEZRPNRGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)NC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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